2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that features a benzothiazole ring, a cyano group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the reaction of benzothiazole derivatives with appropriate acetamide precursors. One common method includes the use of benzothiazole-2-thiol, which reacts with 2-cyano-3-methylbutan-2-ylamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin and leptin signaling pathways. This inhibition can lead to improved insulin sensitivity and glucose homeostasis, making it a promising candidate for antidiabetic therapy .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-acetonitrile: Shares the benzothiazole core but lacks the acetamide and cyano groups.
2-(Benzo[d]thiazol-2-yl)phenol: Contains a benzothiazole ring but differs in the functional groups attached.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Similar heterocyclic structure but with different substituents and biological activities.
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H17N3OS2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C15H17N3OS2/c1-10(2)15(3,9-16)18-13(19)8-20-14-17-11-6-4-5-7-12(11)21-14/h4-7,10H,8H2,1-3H3,(H,18,19) |
InChI Key |
MJSWLDZXUXTKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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